Benzyl 3-fluoro-4,4-dimethoxypiperidine-1-carboxylate
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Overview
Description
Benzyl 3-fluoro-4,4-dimethoxypiperidine-1-carboxylate is a chemical compound with the molecular formula C15H20FNO4 and a molecular weight of 297.32 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a fluoro group and two methoxy groups, along with a benzyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-fluoro-4,4-dimethoxypiperidine-1-carboxylate typically involves the reaction of 4-(4-oxopiperidine-1-carbonyl)benzonitrile with methanol and acetonitrile in the presence of concentrated sulfuric acid and Selectfluor . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimization for larger-scale production. This includes the use of bulk reagents and more efficient reaction setups to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-fluoro-4,4-dimethoxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl 3-fluoro-4,4-dimethoxypiperidine-1-carboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-fluoro-4,4-dimethoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can modulate enzyme activity and influence biochemical pathways, making it valuable in research applications.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4,4-dimethoxypiperidine-1-carboxylate
- 4,4-Dimethoxypiperidine-1-carboxylate
- Benzyl 4,4-dimethoxypiperidine-1-carboxylate
Uniqueness
Benzyl 3-fluoro-4,4-dimethoxypiperidine-1-carboxylate is unique due to the presence of both fluoro and methoxy groups on the piperidine ring, which imparts distinct chemical properties
Properties
IUPAC Name |
benzyl 3-fluoro-4,4-dimethoxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-19-15(20-2)8-9-17(10-13(15)16)14(18)21-11-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJULJHHMUNYPLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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